ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic indole derivative featuring a thioureido bridge linked to a 3,4-dichlorophenyl group. Its molecular formula is estimated as C₁₈H₁₅Cl₂N₃O₂S, with a molecular weight of approximately 408.1 g/mol (calculated). Key physicochemical properties include an estimated XLogP3 of 5.8 (indicating high lipophilicity), 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds .
Properties
IUPAC Name |
ethyl 3-[(3,4-dichlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2S/c1-2-25-17(24)16-15(11-5-3-4-6-14(11)22-16)23-18(26)21-10-7-8-12(19)13(20)9-10/h3-9,22H,2H2,1H3,(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRAFPYZTNGPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate typically involves the reaction of ethyl 3-(3,4-dichlorophenyl)thioureido with 1H-indole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antibacterial, antioxidant, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and malaria.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs from diverse sources:
Notes:
- Molecular Complexity : Compounds 10g and 10h incorporate thiazole and piperazine moieties, resulting in higher molecular weights (~548–564 g/mol) and likely distinct pharmacokinetic profiles .
- Synthetic Efficiency: The chromenone derivative (Example 62) exhibits a lower yield (46%) due to multi-step synthesis involving Suzuki coupling, contrasting with the simpler thioureido-indole analogs (e.g., 87–88.7% yields for 10g/10h) .
Substituent Effects on Bioactivity (Inferred)
- Chlorine vs. Trifluoromethoxy Groups : The 3,4-dichlorophenyl group in the target compound may enhance electrophilic interactions in biological systems compared to the trifluoromethoxy group in 10h, which introduces steric bulk and altered electronic properties .
- Thioureido vs.
Key Research Findings
- Lipophilicity-Solubility Trade-off : Dichlorophenyl-substituted indoles (e.g., target compound) prioritize lipophilicity over solubility, making them suitable for targets requiring membrane penetration .
- Structural Simplicity vs. Complexity: Simplified scaffolds (e.g., target compound) allow higher synthetic yields and easier optimization compared to multi-heterocyclic systems (e.g., chromenone derivatives) .
Biological Activity
Ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features an indole core with a thioureido group and an ethyl ester functional group. The presence of a 3,4-dichlorophenyl substituent enhances its interaction with biological targets.
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C14H13Cl2N3O2S |
| Molecular Weight | 348.30 g/mol |
Synthesis
The synthesis typically involves the reaction of ethyl 3-amino-1H-indole-2-carboxylate with 3,4-dichlorophenyl isothiocyanate in a suitable solvent like ethanol under reflux conditions. Purification methods such as recrystallization or column chromatography are employed to isolate the desired product.
Antimicrobial Properties
Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activity. Specifically, related compounds have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentrations (MIC) for these compounds generally range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound is notable, particularly in disrupting protein-protein interactions that are crucial for cancer cell survival. Studies have shown that related indole derivatives can induce cell cycle arrest at the S phase and promote apoptosis in cancer cells by degrading the c-Myc protein.
Case Study: Indole Derivatives in Cancer Research
A study involving various indole derivatives demonstrated that modifications at specific positions on the indole core significantly influenced their anticancer efficacy. For instance, compounds with halogen substitutions exhibited enhanced activity due to improved binding interactions with target proteins involved in cell proliferation and survival pathways .
The proposed mechanism of action for this compound includes:
- Disruption of Protein Interactions : Similar compounds have been shown to disrupt interactions within the c-Myc/Max complex.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : Evidence suggests that it can halt cell cycle progression, particularly at the S phase, thereby inhibiting cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the indole core or substituents can lead to significant changes in potency and selectivity against different biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Halogenation at C6 | Increased binding affinity to target proteins |
| Long-chain substitutions at C3 | Enhanced interaction with hydrophobic pockets in proteins |
Q & A
Q. What are the key synthetic pathways for ethyl 3-(3-(3,4-dichlorophenyl)thioureido)-1H-indole-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the indole-2-carboxylate core via cyclization of substituted anilines or via the Fischer indole synthesis.
- Step 2 : Introduction of the thioureido group by reacting the indole intermediate with 3,4-dichlorophenyl isothiocyanate under inert conditions.
- Step 3 : Ethyl esterification at the C2 position using ethyl chloroformate or similar reagents.
Critical parameters include solvent choice (e.g., DMF or DMSO for solubility and reactivity ), temperature control (60–80°C for thiourea coupling ), and purification via column chromatography or recrystallization. Yield optimization (~30–60%) requires strict anhydrous conditions to avoid hydrolysis of the thioureido group .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the indole backbone, thioureido linkage (-NH-CS-NH-), and ethyl ester group. Key signals include:
- Indole NH proton at δ ~12.5 ppm (DMSO-d6) .
- Thioureido protons as broad singlets at δ ~9–10 ppm .
- Mass Spectrometry : HRMS (ESI or EI) validates the molecular ion peak (e.g., m/z ~435–440 for CHClNOS) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and planarity of the thioureido group .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Assay against kinases (e.g., CDK2) or proteases, given the indole-thioureido scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) due to the dichlorophenyl group’s lipophilicity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculations .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Impurities >5% (e.g., unreacted isothiocyanate) skew bioactivity. Use HPLC (C18 column, MeCN/HO gradient) to ensure ≥95% purity .
- Assay Conditions : Adjust solvent (DMSO vs. saline) and cell line passage number. Validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Isomerism : Confirm regiochemistry of the thioureido group via NOESY NMR or computational docking to rule out alternative binding modes .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
- Methodological Answer :
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance oral bioavailability .
- Lipid Formulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve solubility and reduce plasma protein binding .
- Metabolite Analysis : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydrolysis of the ester group) in hepatocyte models .
Q. How does the 3,4-dichlorophenyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The Cl atoms increase electron-withdrawing effects, polarizing the thioureido group and enhancing H-bonding with targets .
- Steric Maps : Compare X-ray data of analogs (e.g., 4-fluorophenyl vs. dichlorophenyl) to assess torsional angles. The 3,4-Cl substitution creates a planar, rigid conformation, reducing entropy loss upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
